2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding naphthyridine derivative as a solid product. Another method involves the chlorination of a carbonyl derivative using reagents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound may involve optimized and scalable versions of the laboratory synthetic routes. These methods ensure high yield and purity of the final product, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while nucleophilic substitution can produce various substituted naphthyridine derivatives.
Scientific Research Applications
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar in structure but lacks the fluorine atom.
1,5-Naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents and biological activities.
Uniqueness
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H9Cl2FN2 |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride |
InChI |
InChI=1S/C8H8ClFN2.ClH/c9-8-6(10)3-5-4-11-2-1-7(5)12-8;/h3,11H,1-2,4H2;1H |
InChI Key |
MQQVLAVGHPESIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(N=C21)Cl)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.